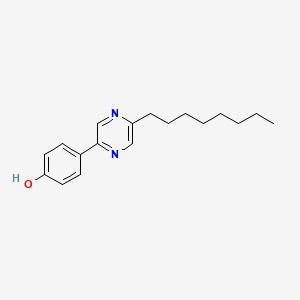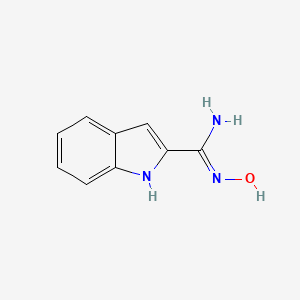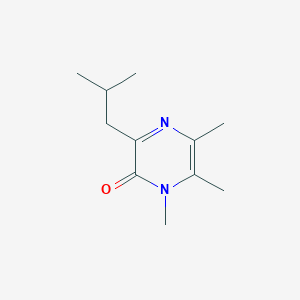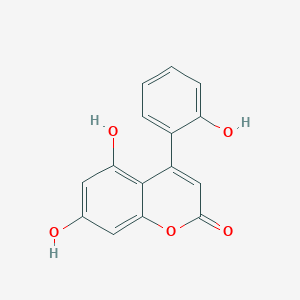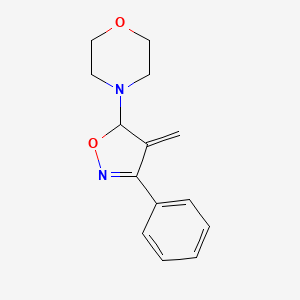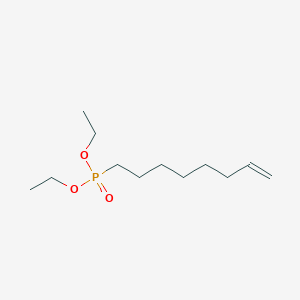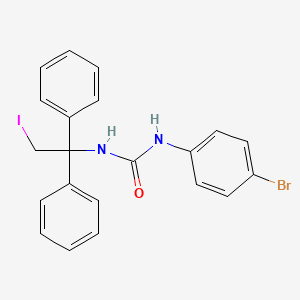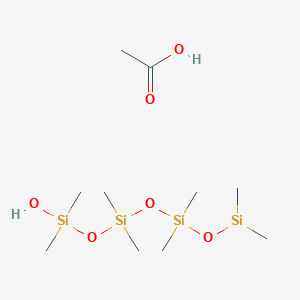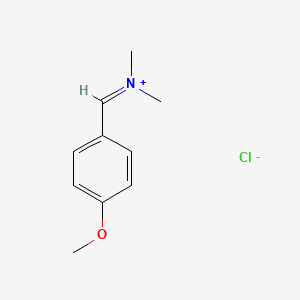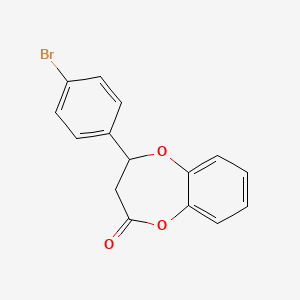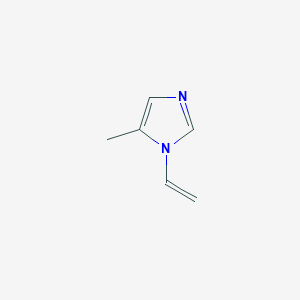
1-Ethenyl-5-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-5-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with an ethenyl group at position 1 and a methyl group at position 5. This compound is part of the imidazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-5-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 1-Ethyl-5-methyl-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Ethenyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-5-methyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and other biochemical pathways. The ethenyl group can participate in polymerization reactions, contributing to the formation of complex structures .
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but lacks the ethenyl group.
5-Ethynyl-1-methyl-1H-imidazole: Contains an ethynyl group instead of an ethenyl group.
1-Vinylimidazole: Similar structure with a vinyl group at position 1.
Uniqueness: 1-Ethenyl-5-methyl-1H-imidazole is unique due to the presence of both an ethenyl and a methyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in other imidazole derivatives.
Properties
CAS No. |
113922-34-2 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-ethenyl-5-methylimidazole |
InChI |
InChI=1S/C6H8N2/c1-3-8-5-7-4-6(8)2/h3-5H,1H2,2H3 |
InChI Key |
SHVBLBWXKTWTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)
